molecular formula C13H16BF3O2 B1646578 2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 627526-04-9

2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No. B1646578
CAS RN: 627526-04-9
M. Wt: 272.07 g/mol
InChI Key: ZZYLSFTVOCECOM-UHFFFAOYSA-N
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Description

The compound “2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a difluoromethylated compound . Difluoromethylation is a process based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S . This field of research has benefited from the invention of multiple difluoromethylation reagents .


Synthesis Analysis

The synthesis of difluoromethylated compounds has seen significant advances in recent years . The last decade has witnessed an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode . Difluoromethylation of C (sp2)–H bond has also been accomplished through Minisci-type radical chemistry .


Molecular Structure Analysis

The molecular structure of difluoromethylated compounds has been studied extensively . The formation of X–CF2H bond where X is oxygen, nitrogen, or sulfur is conventionally achieved upon reaction with ClCF2H . More recently, numerous protocols have achieved X–H insertion with novel non-ozone depleting difluorocarbene reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of difluoromethylated compounds have been studied . Compounds bearing a CF2H group are better hydrogen-bond donors than their methylated analogues .

Scientific Research Applications

Fluorination Reagents and Selectivity

One application of compounds similar to 2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is in the development of selective fluorination reagents. A study by L’Heureux et al. (2010) discusses crystalline fluorinating agents that are more stable and easier to handle than previous reagents. These agents can convert alcohols to alkyl fluorides and carbonyls to gem-difluorides, with enhanced selectivity and reduced side products compared to older fluorinating agents (L’Heureux et al., 2010).

Polymer Synthesis

The compound is also relevant in polymer synthesis. Yokozawa et al. (2011) investigated the Suzuki-Miyaura coupling polymerization of a similar monomer, which resulted in polymers with narrow molecular weight distribution and high regioregularity. This process is crucial for producing high-quality polymers used in various applications (Yokozawa et al., 2011).

Photoredox Catalysis

In the field of photoredox catalysis, compounds like this compound play a significant role. Koike and Akita (2016) highlighted the use of photoredox catalysis in radical reactions for efficient and selective radical fluoromethylation, which is crucial in the synthesis of organofluorine compounds, particularly in pharmaceuticals and agrochemicals (Koike & Akita, 2016).

High-Voltage Battery Applications

In the realm of energy storage, fluorinated compounds demonstrate potential in developing electrolyte solvents for high-voltage lithium-ion batteries. Wang et al. (2016) synthesized fluorosilane compounds that showed promising properties as high-voltage and thermally stable electrolyte co-solvents, indicating the potential of similar fluorinated compounds in battery technology (Wang et al., 2016).

Organometallic Chemistry

In organometallic chemistry, derivatives of this compound are used in synthesizing novel compounds with potential applications in materials science and medicinal chemistry. For example, Das et al. (2015) synthesized boron-containing stilbene derivatives, which have applications in liquid crystal display technology and neurodegenerative disease therapy (Das et al., 2015).

Safety and Hazards

The safety data sheets of related compounds suggest that they should be handled with care . They may cause skin and eye irritation, and may be harmful if inhaled or swallowed .

Future Directions

The field of difluoromethylation has seen significant advances and has streamlined access to molecules of pharmaceutical relevance . This has generated interest for process chemistry . The incorporation of CF2H onto large biomolecules such as proteins is an exciting departure in this field . The use of difluoromethylated compounds in drug design and discovery is expected to increase .

properties

IUPAC Name

2-[3-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BF3O2/c1-12(2)13(3,4)19-14(18-12)9-5-8(11(16)17)6-10(15)7-9/h5-7,11H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZYLSFTVOCECOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)F)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

627526-04-9
Record name 2-[3-(difluoromethyl)-5-fluorophenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(3-(Difluoromethyl)-5-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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